molecular formula C10H4BrF4N B1267133 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 31009-33-3

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1267133
CAS RN: 31009-33-3
M. Wt: 294.04 g/mol
InChI Key: JMZGVHLYCHYQEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline typically involves strategic functionalization and cyclization reactions. A reported methodology involves the use of Buchwald–Hartwig amination for the introduction of aryl or heteroaryl groups, starting from bromo-trifluoromethyl-quinolines and heteroarylamines, yielding compounds with significant yields. This process underscores the importance of palladium-catalyzed cross-coupling reactions in synthesizing complex quinoline derivatives (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a quinoline core, with substituents that influence their chemical behavior and physical properties. Structural and computational studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the molecule's stability, electronic, and optical properties, revealing interactions such as intramolecular hydrogen bonds and π-π interactions. These interactions are crucial for understanding the compound's behavior in various environments (Babashkina & Safin, 2022).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, attributed to the reactive sites provided by the substituents on the quinoline core. The presence of bromo, fluoro, and trifluoromethyl groups offers multiple sites for nucleophilic substitution, cross-coupling reactions, and further functionalization. These chemical properties enable the synthesis of a wide array of compounds for different applications, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Marull & Schlosser, 2004).

Scientific Research Applications

  • Pharmaceuticals

    • Trifluoromethyl-containing compounds are widely used in the pharmaceutical industry . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
    • One example is Alpelisib, which contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage .
    • The trifluoromethyl group is thought to enhance the biological activities of these drugs due to its unique physicochemical properties .
  • Agrochemicals

    • Trifluoromethylpyridine (TFMP) derivatives, which include “4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline”, are used in the agrochemical industry .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Chemical Synthesis

    • 4-Bromo-2-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .

Safety And Hazards

This compound is considered hazardous. It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

“4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline” is currently used for R&D purposes only . Its future directions would depend on the outcomes of this research.

properties

IUPAC Name

4-bromo-6-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZGVHLYCHYQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301346
Record name 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

CAS RN

31009-33-3
Record name 31009-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Marull, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
The acid‐catalyzed cyclization‐condensation between anilines and ethyl 4,4,4‐trifluoroacetoacetate affords 1,4‐dihydro‐2‐trifluoromethyl‐4H‐4‐quinolinones (1), which can easily be …
M Marull, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
4‐Bromo‐6‐fluoro‐2‐(trifluoromethyl)quinoline (1) and 4‐bromo‐7‐fluoro‐2‐(trifluoromethyl)quinoline (13) were selected as model substrates to explore under what conditions …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com

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